9-Methyl-7-(1-methylethylidene)-2-oxabicyclo(3.3.1)nonane
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Overview
Description
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalysts .
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals due to its ability to interact with various biological targets. It is being studied for its potential anticancer and antimicrobial properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Compared to similar compounds, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE stands out due to its specific structural features and reactivity.
Properties
CAS No. |
94291-47-1 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
9-methyl-7-propan-2-ylidene-2-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H20O/c1-8(2)11-6-10-4-5-13-12(7-11)9(10)3/h9-10,12H,4-7H2,1-3H3 |
InChI Key |
TUXXEIDBPWUQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCOC1CC(=C(C)C)C2 |
Origin of Product |
United States |
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